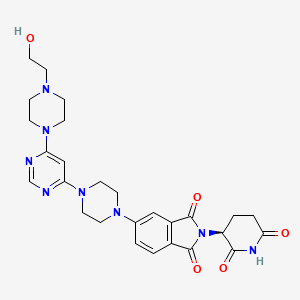
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-OH ist eine komplexe organische Verbindung, die in den Bereichen der pharmazeutischen Chemie und Pharmakologie großes Interesse geweckt hat. Diese Verbindung ist ein Derivat von Thalidomid, einem Medikament, das ursprünglich als Beruhigungsmittel eingesetzt wurde und später immunmodulatorische und entzündungshemmende Eigenschaften aufwies. Die Hinzufügung von Piperazin- und Pyrimidingruppen verbessert sein pharmakologisches Profil, was es zu einem Gegenstand intensiver Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-OH umfasst mehrere Schritte, beginnend mit der Herstellung von Thalidomid. Thalidomid wird durch die Kondensation von Phthalsäureanhydrid mit Glutaminsäure synthetisiert. Der resultierende Zwischenstoff wird dann mit Piperazin umgesetzt, um die Piperazin-Einheit einzuführen. Die Pyrimidin-Gruppe wird durch eine nucleophile Substitutionsreaktion mit einem geeigneten Pyrimidinderivat eingeführt. Der letzte Schritt beinhaltet die Hydroxylierung der Verbindung, um (S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-OH zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die Synthese zu optimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
(S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-OH unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen oder die Piperazin- oder Pyrimidinringe zu verändern.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an den Piperazin- und Pyrimidinringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Sulfonylchloride werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Aldehyde liefern, während Reduktion dehydroxylierte Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-OH hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersucht auf sein Potenzial als Antikrebs-, Entzündungshemmendes und Immunmodulatorisches Mittel.
Industrie: Einsatz bei der Entwicklung neuer Arzneimittel und chemischer Produkte.
Wirkmechanismus
Der Wirkmechanismus von (S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-OH umfasst mehrere molekulare Ziele und Pfade. Es ist bekannt, dass es die Produktion von Tumornekrosefaktor-alpha (TNF-α) hemmt, einem Zytokin, das an Entzündungen beteiligt ist. Die Verbindung moduliert auch die Aktivität verschiedener Enzyme und Rezeptoren, was zu ihren immunmodulatorischen und entzündungshemmenden Wirkungen führt.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperazine or pyrimidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and immunomodulatory agent.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH involves multiple molecular targets and pathways. It is known to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation. The compound also modulates the activity of various enzymes and receptors, leading to its immunomodulatory and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thalidomid: Die Stammverbindung, bekannt für ihre beruhigenden und immunmodulatorischen Eigenschaften.
Lenalidomid: Ein Derivat von Thalidomid mit verstärkter Antikrebsaktivität.
Pomalidomid: Ein weiteres Thalidomid-Derivat mit starken entzündungshemmenden und immunmodulatorischen Wirkungen.
Einzigartigkeit
(S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-OH ist aufgrund des Vorhandenseins sowohl von Piperazin- als auch von Pyrimidingruppen einzigartig, die sein pharmakologisches Profil verbessern. Diese Verbindung zeigt ein breiteres Spektrum biologischer Aktivitäten im Vergleich zu ihrer Stammverbindung und anderen Derivaten, was sie zu einem wertvollen Forschungsobjekt macht.
Eigenschaften
Molekularformel |
C27H32N8O5 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H32N8O5/c36-14-13-31-5-7-33(8-6-31)22-16-23(29-17-28-22)34-11-9-32(10-12-34)18-1-2-19-20(15-18)27(40)35(26(19)39)21-3-4-24(37)30-25(21)38/h1-2,15-17,21,36H,3-14H2,(H,30,37,38)/t21-/m0/s1 |
InChI-Schlüssel |
JJPQTFKJFAJZQS-NRFANRHFSA-N |
Isomerische SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCO |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)


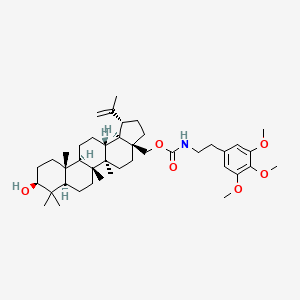
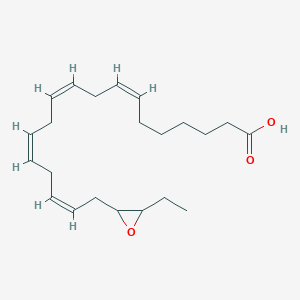
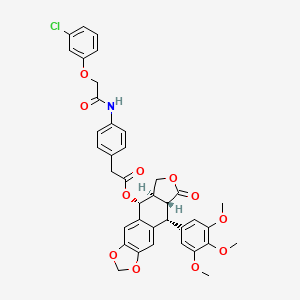

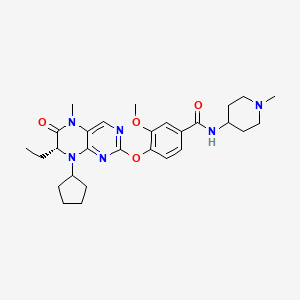
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)



